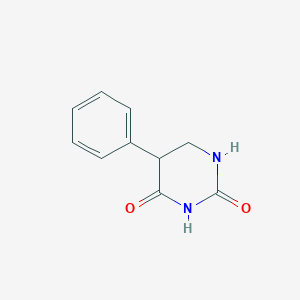
Phenanthrene, 1,2,3,4-tetrahydro-1-methyl-7-(1-methylethyl)-
Übersicht
Beschreibung
Phenanthrene, 1,2,3,4-tetrahydro-1-methyl-7-(1-methylethyl)- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a tetrahydro ring and specific methyl and isopropyl substituents. It is a colorless solid with a molecular formula of C14H14 and a molecular weight of 182.2610 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthrene, 1,2,3,4-tetrahydro-1-methyl-7-(1-methylethyl)- typically involves the hydrogenation of phenanthrene. This process can be carried out using hydrogen gas in the presence of a catalyst such as Raney nickel under high pressure and temperature conditions . The reaction can be represented as follows:
C14H10+2H2→C14H14
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous hydrogenation systems to ensure efficient conversion of phenanthrene to its tetrahydro derivative. The reaction conditions are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phenanthrene, 1,2,3,4-tetrahydro-1-methyl-7-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrenequinone using oxidizing agents such as chromic acid.
Substitution: Electrophilic halogenation can occur at specific positions, such as the 9-position, to form 9-bromophenanthrene using bromine.
Common Reagents and Conditions
Oxidation: Chromic acid, high temperature.
Reduction: Hydrogen gas, Raney nickel catalyst, high pressure.
Substitution: Bromine, room temperature.
Major Products Formed
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Wissenschaftliche Forschungsanwendungen
Phenanthrene, 1,2,3,4-tetrahydro-1-methyl-7-(1-methylethyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Phenanthrene, 1,2,3,4-tetrahydro-1-methyl-7-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. It can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
1-Keto-1,2,3,4-tetrahydrophenanthrene: A synthetic steroid-like compound with estrogenic activity.
1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene: A low molecular weight volatile organic compound found in essential oils.
Uniqueness
Phenanthrene, 1,2,3,4-tetrahydro-1-methyl-7-(1-methylethyl)- is unique due to its specific tetrahydro structure and substituents, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
1-methyl-7-propan-2-yl-1,2,3,4-tetrahydrophenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1-12(2)14-7-10-17-15(11-14)8-9-16-13(3)5-4-6-18(16)17/h7-13H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGDXOHRNDHEEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C1C=CC3=C2C=CC(=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40984219 | |
| Record name | 1-Methyl-7-(propan-2-yl)-1,2,3,4-tetrahydrophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6566-19-4 | |
| Record name | Phenanthrene, 1,2,3,4-tetrahydro-1-methyl-7-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006566194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-7-(propan-2-yl)-1,2,3,4-tetrahydrophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


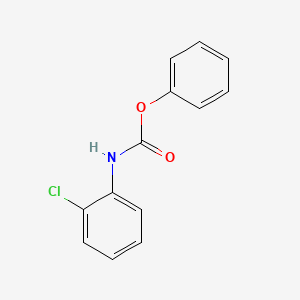
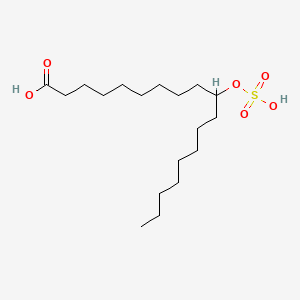
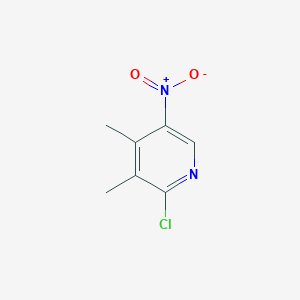

![Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B3055517.png)
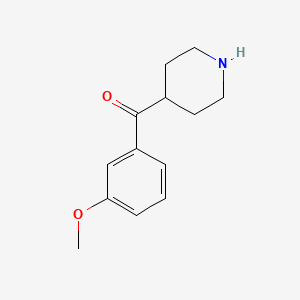
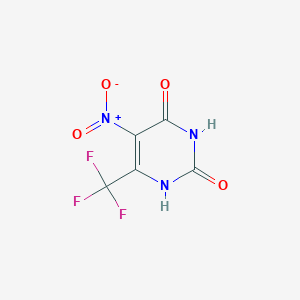
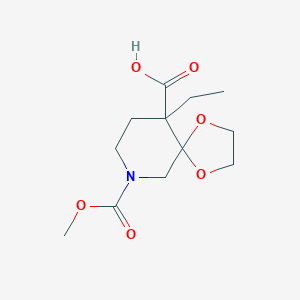

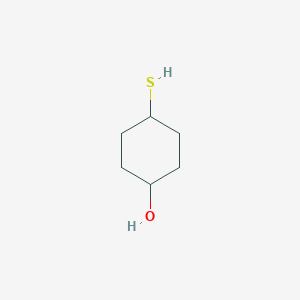
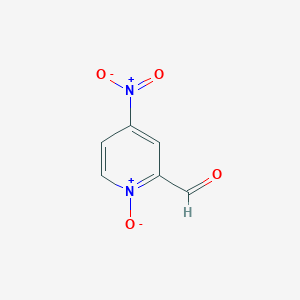
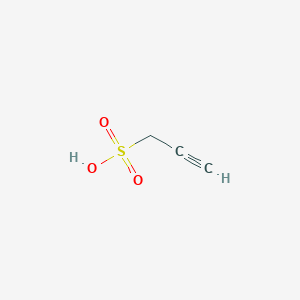
![[1-(6-nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol](/img/structure/B3055531.png)
